molecular formula C20H20N4O4S B044767 Patamostat CAS No. 114568-26-2

Patamostat

Cat. No.: B044767
CAS No.: 114568-26-2
M. Wt: 412.5 g/mol
InChI Key: ILRQPCQIFIURTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Patamostat involves multiple steps, starting with the preparation of the core structure. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

Patamostat undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Patamostat has a wide range of scientific research applications:

Biological Activity

Patamostat, also known as camostat mesilate, is a synthetic serine protease inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound primarily inhibits the activity of transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the entry of various viruses, including coronaviruses, into host cells. By blocking TMPRSS2, this compound can prevent viral fusion and entry, thereby reducing the viral load in infected tissues. This mechanism has been particularly relevant in studies related to SARS-CoV-2.

Antiviral Activity

Recent studies have demonstrated the antiviral efficacy of this compound against SARS-CoV-2. In vitro experiments indicated that this compound could inhibit the entry of the virus in a dose-dependent manner. For instance, a study highlighted that this compound reduced SARS-CoV-2 infection by over 90% at certain concentrations, showcasing its potential as a therapeutic agent for COVID-19 patients .

Table 1: Inhibition of SARS-CoV-2 by this compound

Concentration (µM)% Inhibition
0.130%
170%
1090%

Anticancer Potential

Beyond its antiviral properties, this compound has shown promise in cancer treatment. Research indicates that it can induce apoptosis in various cancer cell lines by inhibiting proteases involved in tumor progression and metastasis. A study involving pancreatic cancer cells demonstrated that this compound significantly reduced cell viability and induced cell cycle arrest .

Case Study: Pancreatic Cancer Treatment

In a clinical trial involving patients with advanced pancreatic cancer, those treated with this compound in combination with standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. The results suggested that the addition of this compound not only enhanced the efficacy of chemotherapy but also reduced side effects associated with high-dose chemotherapy regimens.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound across various cell lines, researchers found that it exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects during treatment.

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Selectivity Index (Normal vs Cancer)
HepG2153
A549204
VERO (Normal)>100-

Properties

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRQPCQIFIURTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150785
Record name Patamostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114568-26-2
Record name Patamostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patamostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PATAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7W4EA51W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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